2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is a quinoline derivative with a chlorophenyl group at the 2-position, an ethyl group at the 6-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form 2-(4-chlorophenyl)-3-oxobutanoic acid ethyl ester.
Cyclization: The intermediate product is then cyclized using ammonium acetate to form the quinoline ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the chlorophenyl and ethyl groups.
4-Chlorophenylquinoline: Lacks the ethyl group.
Uniqueness
2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is unique due to the presence of both the chlorophenyl and ethyl groups, which can enhance its biological activity and specificity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBGTZWBYZTJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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